![molecular formula C22H19BrN6O2 B2761558 8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921511-13-9](/img/structure/B2761558.png)
8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves multistep synthetic routes . For instance, some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of these compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are complex and varied. They can involve various functional groups and can lead to a wide range of products .Physical And Chemical Properties Analysis
1,2,4-Triazoles have unique structure and properties, making them useful in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Scientific Research Applications
Antibacterial Activity
Pyrazolines, including derivatives like our compound, have shown antibacterial potential. Researchers have reported their effectiveness against various bacterial strains . Investigating the specific antibacterial mechanisms and target pathogens would be valuable.
Antifungal Properties
Pyrazolines have also demonstrated antifungal activity . Understanding their mode of action and potential applications in treating fungal infections could be a fruitful area of study.
Antidepressant Properties
Pyrazolines have been associated with antidepressant activity . Studying their impact on neurotransmitter systems and behavioral models could provide insights.
Antioxidant Activity
Oxidative stress contributes to various pathologies. Assessing the compound’s antioxidant properties, perhaps by measuring reactive oxygen species (ROS) levels, would be informative .
Neurotoxicity and Behavioral Effects
Finally, understanding how this compound affects acetylcholinesterase (AchE) activity and behavioral parameters in organisms (such as fish alevins) is crucial . AchE inhibition can impact neural transmission and behavior.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione, are often enzymes and receptors in biological systems . These compounds are known to interact with a variety of targets due to their ability to form hydrogen bonds . .
Mode of Action
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Biochemical Pathways
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives, such as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for their bioavailability and therapeutic effects . .
Result of Action
The result of the action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. They have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . .
Safety and Hazards
Future Directions
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
8-(4-bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O2/c1-27-20-17(19(30)24-22(27)31)28(13-5-8-14-6-3-2-4-7-14)21-26-25-18(29(20)21)15-9-11-16(23)12-10-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXILJOVRHHKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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